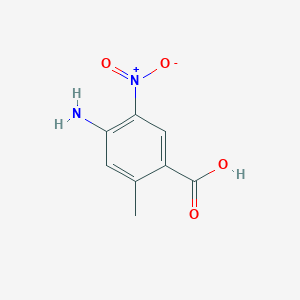

4-Amino-2-methyl-5-nitrobenzoic acid

CAS No.:

Cat. No.: VC3265281

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8N2O4 |

|---|---|

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | 4-amino-2-methyl-5-nitrobenzoic acid |

| Standard InChI | InChI=1S/C8H8N2O4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,9H2,1H3,(H,11,12) |

| Standard InChI Key | LZOSVIDYBLUPFI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N |

Introduction

Chemical Structure and Fundamental Properties

4-Amino-2-methyl-5-nitrobenzoic acid is an aromatic amine and nitro compound with the molecular formula C₈H₈N₂O₄ . Its structure encompasses a benzoic acid skeleton with three key functional groups: an amino group at position 4, a methyl group at position 2, and a nitro group at position 5. This specific arrangement of functional groups contributes to its distinct chemical behavior and applications in various synthetic pathways.

Physical Properties

The compound exhibits several notable physical characteristics that define its behavior in different environments. The following table summarizes the key physical properties of 4-Amino-2-methyl-5-nitrobenzoic acid:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.160 g/mol |

| Density | 1.5±0.1 g/cm³ |

| Boiling Point | 429.6±45.0 °C at 760 mmHg |

| Flash Point | 213.6±28.7 °C |

| Exact Mass | 196.048401 |

| LogP | 2.38 |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C |

| Index of Refraction | 1.659 |

These physical properties illustrate the compound's relatively high boiling point and low vapor pressure, characteristics typical of aromatic compounds with multiple functional groups and hydrogen bonding capabilities . The LogP value of 2.38 indicates moderate lipophilicity, suggesting potential applications in areas requiring membrane permeability.

Structural Characteristics

The arrangement of functional groups on the benzoic acid framework creates unique electronic and steric effects that influence reactivity. The amino group at position 4 acts as an electron-donating group through resonance, while the nitro group at position 5 serves as a strong electron-withdrawing group. The methyl group at position 2 contributes electron density through inductive effects and provides steric influence that can affect reaction pathways.

Synthesis and Preparation Methods

Multiple synthetic routes exist for the preparation of 4-Amino-2-methyl-5-nitrobenzoic acid, each with specific advantages depending on available starting materials and desired purity.

Laboratory Synthesis

The synthesis of 4-Amino-2-methyl-5-nitrobenzoic acid typically involves a series of controlled chemical transformations. One common approach begins with 2-methyl-4-nitrotoluene, which undergoes reaction with sodium hydroxide followed by hydrolysis to yield the target compound. This method has reported high yields of up to 95%, making it particularly attractive for laboratory-scale production.

Alternative synthetic pathways may include:

-

Nitration of 2-methyl-4-aminobenzoic acid under carefully controlled conditions to ensure proper regioselectivity.

-

Reduction of corresponding dinitro compounds to selectively obtain the mono-amino derivative.

-

Functional group interconversion starting from other substituted benzoic acid derivatives.

Each of these methods requires precise control of reaction conditions including temperature, solvent system, and reagent concentrations to maximize yield and minimize the formation of unwanted byproducts.

Industrial Production

For industrial-scale production, the synthetic routes are optimized for efficiency, cost-effectiveness, and environmental considerations. The processes often involve nitration and subsequent reduction steps, with modifications to improve yield and purity. Industrial production methods frequently employ continuous flow reactors and specialized catalytic systems to enhance reaction efficiency and reduce waste generation.

Chemical Reactivity and Mechanisms

The reactivity of 4-Amino-2-methyl-5-nitrobenzoic acid is largely determined by the interplay between its functional groups. The compound participates in various chemical reactions that showcase its versatility as a synthetic building block.

Key Reaction Pathways

The compound exhibits several important reaction pathways including:

-

Esterification of the carboxylic acid group, particularly with alcohols under acidic conditions, to form corresponding esters.

-

Acetylation of the amino group when treated with reagents such as acetic anhydride, forming acetylated derivatives that serve as useful intermediates in organic synthesis.

-

Reduction of the nitro group to form diamino derivatives, which can subsequently be used in the synthesis of heterocyclic compounds.

-

Diazotization of the amino group to create diazonium salts, which are valuable intermediates for introducing various functional groups through substitution reactions.

Reaction Mechanisms

The reaction mechanisms involving 4-Amino-2-methyl-5-nitrobenzoic acid typically proceed through several distinct steps. For instance, when the compound undergoes acetylation, the mechanism involves:

-

Nucleophilic attack by the amino nitrogen on the carbonyl carbon of acetic anhydride.

-

Formation of a tetrahedral intermediate.

-

Elimination of acetate to form the acetamide derivative.

These mechanistic pathways are influenced by the electronic effects of the substituents, with the electron-donating amino group increasing nucleophilicity and the electron-withdrawing nitro group affecting the electron distribution across the aromatic system.

Analytical Characterization

Proper identification and characterization of 4-Amino-2-methyl-5-nitrobenzoic acid typically involve multiple complementary analytical techniques.

Spectroscopic Analysis

Spectroscopic methods play a critical role in confirming the structure and purity of 4-Amino-2-methyl-5-nitrobenzoic acid:

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments, with characteristic signals for aromatic protons, methyl protons, amino protons, and carboxylic acid proton.

-

Infrared (IR) spectroscopy reveals distinctive absorption bands corresponding to functional groups, including:

-

O-H stretching of the carboxylic acid (~3300-2500 cm⁻¹)

-

N-H stretching of the amino group (~3500-3300 cm⁻¹)

-

C=O stretching of the carboxylic acid (~1700-1680 cm⁻¹)

-

NO₂ asymmetric and symmetric stretching (~1550-1500 cm⁻¹ and ~1380-1350 cm⁻¹)

-

-

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structural features.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and separation of 4-Amino-2-methyl-5-nitrobenzoic acid from reaction mixtures or related compounds. These techniques utilize the compound's unique polarity profile, which is influenced by the balance between its hydrophilic and hydrophobic functional groups.

Applications and Significance

4-Amino-2-methyl-5-nitrobenzoic acid has found various applications across multiple scientific and industrial domains.

Synthetic Applications

The compound serves as a valuable building block in organic synthesis due to its multifunctional nature. Its utility extends to:

-

Synthesis of heterocyclic compounds through cyclization reactions involving the amino and carboxylic acid groups.

-

Production of dyes and pigments, where the aromatic framework with amino and nitro groups provides chromophoric properties.

-

Development of pharmaceutical intermediates for the synthesis of biologically active compounds.

Materials Science Applications

The compound's electronic properties and functional group arrangement make it potentially useful in materials science applications, including:

-

Development of specialty polymers with unique optical or electronic properties.

-

Preparation of functional materials for sensing applications, where the amino and nitro groups can participate in specific molecular recognition events.

-

Creation of advanced materials with tailored surface properties.

Research Developments and Future Directions

Recent research involving 4-Amino-2-methyl-5-nitrobenzoic acid has focused on expanding its synthetic utility and exploring novel applications.

Synthetic Methodology Enhancements

Researchers have worked on developing improved synthetic routes to 4-Amino-2-methyl-5-nitrobenzoic acid, with emphasis on:

-

Greener synthesis approaches using environmentally benign reagents and conditions.

-

Catalytic methods that enhance selectivity and reduce waste generation.

-

One-pot multistep transformations that streamline the synthesis process.

These methodological advancements aim to make the compound more accessible for research and industrial applications while minimizing environmental impact.

Emerging Applications

Ongoing research continues to uncover new potential applications for 4-Amino-2-methyl-5-nitrobenzoic acid and its derivatives, including:

-

Development of novel sensing materials that exploit the compound's electronic properties.

-

Exploration of catalytic applications, particularly in reactions where specific electronic effects are beneficial.

-

Investigation of potential biological activities of derivatives for pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume